Product packaging for hemoglobin Geelong(Cat. No.:CAS No. 136218-61-6)

hemoglobin Geelong

Cat. No.: B1178390
CAS No.: 136218-61-6
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Description

Hemoglobin Geelong is a variant of human hemoglobin, a metalloprotein responsible for oxygen transport in red blood cells . As a tetrameric protein composed of two alpha and two beta globin subunits, each containing a heme iron complex, its primary function is the cooperative binding and release of oxygen, a process finely regulated by allosteric effectors such as 2,3-bisphosphoglycerate (2,3-BPG) . The specific mutation characterizing the this compound variant and its precise impact on protein structure, oxygen-binding affinity (P50), and cooperativity represents a key area of scientific investigation . Research into this and other hemoglobin variants has been foundational to the field of molecular medicine, providing critical insights into protein allostery, structure-function relationships, and hematological diseases . This product is intended for research use in biochemical studies, investigations of oxygen transport mechanics, and the exploration of hematological pathologies. It is supplied as "For Research Use Only (RUO)". Not for diagnostic or therapeutic applications, or personal use.

Properties

CAS No.

136218-61-6

Molecular Formula

C11H13F3O4S

Synonyms

hemoglobin Geelong

Origin of Product

United States

Genetic Basis and Molecular Aberrations of Hemoglobin Geelong

HBB Gene Locus and Specificity of the Mutation

The HBB gene is the specific locus involved in the production of the beta-globin chain. Mutations in this gene can lead to the production of structurally altered beta-globin chains, resulting in hemoglobin variants, or can affect the production levels of normal beta-globin, leading to beta-thalassemia. medlineplus.govarchivesofmedicalscience.com Hemoglobin Geelong is a consequence of a point mutation within the HBB gene. archivesofmedicalscience.com

Research into the molecular defect underlying this compound has identified a specific nucleotide substitution. This involves a change from Adenine (A) to Guanine (G) at codon 139 of the HBB gene. bloodjournal.irbloodjournal.irbloodjournal.ir This precise alteration in the DNA sequence is the root cause of the variant hemoglobin.

The identified nucleotide substitution at codon 139 results in a change in the genetic code. Specifically, the codon changes from AAT to GAT. bloodjournal.irbloodjournal.irbloodjournal.ir This codon alteration directly dictates which amino acid is incorporated into the growing polypeptide chain during protein synthesis.

Amino Acid Substitution: β139 (H17) Asparagine to Aspartic Acid

The change in the codon from AAT to GAT leads to a specific amino acid substitution in the beta-globin chain. The normal codon AAT codes for the amino acid Asparagine (Asn). The mutated codon GAT codes for Aspartic Acid (Asp). bloodjournal.irbloodjournal.irbloodjournal.ir Therefore, in this compound, there is a substitution of Asparagine by Aspartic Acid at a specific position in the beta-globin chain. bloodjournal.irbloodjournal.irbloodjournal.ir

Detailed analysis of the beta-globin chain structure has pinpointed the exact location of this amino acid substitution. The Asparagine to Aspartic Acid change occurs at the 139th position of the beta-globin chain. nih.govresearchgate.netbloodjournal.irexpasy.orgresearchgate.net This position is also referred to as H17, according to the helical notation system for hemoglobin structure. nih.govresearchgate.netbloodjournal.irexpasy.orgresearchgate.net

This compound is classified as a hemoglobin beta-chain variant because the genetic mutation and the resulting amino acid substitution occur within the beta-globin subunit. researchgate.netnicholsinstitute.com Hemoglobin variants are structural abnormalities of the globin chains, as opposed to thalassemias, which primarily involve reduced production of normal globin chains. researchgate.netnicholsinstitute.com The identification of the specific amino acid substitution at position 139 of the beta-globin chain confirms its classification as a beta-chain variant. nih.govresearchgate.netbloodjournal.irexpasy.orgresearchgate.net

Here is a summary of the molecular details of the this compound mutation:

FeatureDetail
Gene LocusHBB (Hemoglobin subunit beta)
Chromosomal LocationChromosome 11
Nucleotide SubstitutionA to G
Codon ChangeAAT → GAT
Amino Acid SubstitutionAsparagine (Asn) → Aspartic Acid (Asp)
Position (Linear)139
Position (Helical Notation)H17
ClassificationHemoglobin Beta-Chain Variant

Structural Characterization and Conformational Dynamics of Hemoglobin Geelong

Primary and Secondary Structural Elucidation

The primary structure of a protein refers to its linear sequence of amino acids, while the secondary structure involves the local folding of the polypeptide chain into structures like alpha-helices and beta-sheets. The characterization of Hemoglobin Geelong involved detailed analysis to pinpoint the exact alteration in its amino acid sequence compared to normal adult hemoglobin (Hb A).

Comprehensive Amino Acid Sequence Determination

The identification of this compound as a structural variant necessitated a comprehensive analysis of its amino acid sequence, particularly focusing on the beta-globin chain. Standard procedures for protein isolation and globin chain separation were employed to obtain purified beta chains from individuals carrying the variant hemoglobin researchgate.netresearchgate.net. Subsequent analysis aimed to detect deviations from the known amino acid sequence of the normal human beta-globin chain. This process typically involves breaking down the protein into smaller, manageable peptide fragments for sequencing.

Tryptic Peptide Mapping and High-Resolution Fractionation

Tryptic peptide mapping is a crucial technique in the structural characterization of hemoglobin variants. This method involves cleaving the purified globin chain into smaller peptides using the enzyme trypsin, which specifically hydrolyzes peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues researchgate.netlibretexts.org. The resulting mixture of tryptic peptides is then separated using high-resolution techniques such as High-Performance Liquid Chromatography (HPLC) researchgate.netresearchgate.net. By comparing the elution profile of the tryptic peptides from the variant beta chain to that of a normal beta chain, researchers can identify peptides that exhibit altered chromatographic behavior, suggesting a modification within that fragment researchgate.net. In the case of this compound, analysis of tryptic peptides from the beta chain revealed an abnormality in a specific fragment, identified as beta XT-14 researchgate.netnih.govtandfonline.com.

Application of Dansyl-Edman Degradation for Sequence Validation

To confirm the exact amino acid substitution within the aberrant peptide fragment (beta XT-14), techniques like Dansyl-Edman degradation were employed researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net. The Edman degradation method sequentially removes amino acid residues from the N-terminus of a peptide, allowing for their identification libretexts.orgmtoz-biolabs.com. The dansyl modification enhances the detectability of the released amino acids researchgate.net. By applying Dansyl-Edman degradation to the isolated beta XT-14 peptide, the sequence within this fragment was determined and compared to the expected sequence of the corresponding normal beta-globin peptide researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net. This analysis confirmed that the substitution in this compound is located at position 139 of the beta chain, where the normal amino acid Asparagine (Asn) is replaced by Aspartic acid (Asp) researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.netnih.govexpasy.org. This substitution is denoted as β139(H17)Asn→Asp, indicating the position in the linear sequence (139) and the location within the H helix at position 17 researchgate.netnih.govtandfonline.comexpasy.org.

The primary structural difference between this compound and normal Hb A beta chains is summarized below:

ChainPositionHelix LocationNormal Amino AcidSubstituted Amino Acid
Beta139H17Asparagine (Asn)Aspartic acid (Asp)

Tertiary and Quaternary Structural Implications

The amino acid substitution in this compound has implications for the tertiary structure of the affected beta subunit and the quaternary structure and dynamics of the entire hemoglobin tetramer. Hemoglobin is a tetrameric protein composed of two alpha (α) and two beta (β) subunits rcsb.orgderangedphysiology.com. The interaction between these subunits is crucial for cooperative oxygen binding and release.

Stereochemical Analysis of the β139 Substitution within the Hemoglobin Tetramer

The beta 139 position is located near the C-terminus of the beta-globin chain, specifically within the H helix researchgate.netnih.govtandfonline.comexpasy.org. This region is situated at the interface between the alpha and beta subunits and is involved in crucial interactions that stabilize the hemoglobin tetramer, particularly in the deoxy (Tense) state derangedphysiology.com. The substitution of Asparagine (Asn) with Aspartic acid (Asp) at this position introduces a change in charge at the H17 position, from an uncharged polar residue to a negatively charged acidic residue expasy.org. This change in stereochemistry and charge at a critical interface region can potentially disrupt existing hydrogen bonds or electrostatic interactions or create new ones, thereby affecting the stability of the beta subunit and its interaction with the alpha subunit within the tetramer.

Conformational Changes Inducement by the Specific Amino Acid Exchange

The functional properties of hemoglobin, including its oxygen affinity and cooperative binding, are intrinsically linked to conformational changes between the Tense (T) and Relaxed (R) states rcsb.orgderangedphysiology.comsavemyexams.comnih.gov. The binding of oxygen triggers a transition from the lower-affinity T state to the higher-affinity R state, involving significant quaternary structural rearrangements, including a rotation of one alpha-beta dimer relative to the other derangedphysiology.com.

This compound is reported to be an unstable variant researchgate.netresearchgate.netnih.govtandfonline.comresearchgate.netresearchgate.netexpasy.orguniprot.org. Protein instability in hemoglobin variants often arises from alterations that weaken the interactions within a subunit (tertiary structure) or between subunits (quaternary structure), making the molecule more susceptible to denaturation. The substitution of Asn139 with the negatively charged Asp could potentially destabilize the beta subunit or alter the dynamics of the alpha1-beta2 interface, which is critical for the T to R state transition.

While a slight increase in the P50 (a measure inversely related to oxygen affinity) has been observed in whole blood containing this compound, research suggests this is likely not a direct consequence of altered intrinsic oxygen affinity due to the β139 substitution itself researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net. Instead, it is thought to result from an increased level of 2,3-diphosphoglycerate (2,3-DPG) in red blood cells, which is a common compensatory mechanism in individuals with anemia caused by unstable hemoglobin variants researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net. 2,3-DPG binds to the beta chains in the central cavity of the hemoglobin tetramer, stabilizing the T state and reducing oxygen affinity uniprot.org. The instability of this compound and the resulting anemia would lead to increased 2,3-DPG levels, thus explaining the observed P50 effect. This suggests that the primary impact of the β139(H17)Asn→Asp substitution on function is mediated through structural instability rather than a direct effect on the oxygen-binding site or the allosteric transition itself, although the instability is a direct consequence of the altered protein structure and dynamics.

Research findings regarding the structural and functional characteristics of this compound are summarized in the table below:

CharacteristicObservation in this compoundNotes
Substitutionβ139 (H17) Asn → AspChange from uncharged polar to negatively charged acidic residue researchgate.netnih.govtandfonline.com.
StabilityUnstable variantMore prone to denaturation compared to Hb A researchgate.netnih.govtandfonline.comexpasy.orguniprot.org.
Electrophoretic PropertiesSimilar to Hb A on cellulose (B213188) acetate (B1210297) (acidic and alkaline pH)Despite the charge change, electrophoretic mobility is similar researchgate.netnih.govtandfonline.com.
Oxygen Affinity (P50)Slight increase in whole blood P50Likely secondary to increased 2,3-DPG levels due to anemia researchgate.netnih.govtandfonline.com.
Association with ThalassemiaAppears to increase severity of β+-thalassemic phenotype in heterozygotesObserved in a case study researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net.

Proximity of the β139 Site to Critical Functional Pockets (e.g., 2,3-Diphosphoglycerate Binding Cavity)

The β139 site is located in the central cavity of the hemoglobin molecule. karger.com This region is critical as it is close to the binding site for 2,3-diphosphoglycerate (2,3-BPG), a key allosteric effector of hemoglobin function. karger.com 2,3-BPG binds to the deoxyhemoglobin conformation, stabilizing the T-state and reducing hemoglobin's affinity for oxygen, thereby promoting oxygen release to tissues. wikipedia.orgjumedicine.comaklectures.combyjus.com The central cavity, where 2,3-BPG binds, is lined with positively charged residues that interact with the negatively charged 2,3-BPG molecule. wikipedia.orgjumedicine.com The substitution of Asn to Asp at β139 introduces a negative charge into this region. researchgate.netnih.govtandfonline.com While one source suggests that the β139 substitution in Hb Geelong does not appear to affect oxygen affinity intrinsically nih.govtandfonline.com, another indicates that mutations at this site can show reduced ability to react with 2,3-diphosphoglycerate. karger.com The slight increase in P50 observed in whole blood containing Hb Geelong is thought to be a result of increased 2,3-diphosphoglycerate levels in response to anemia, rather than a direct effect of the β139 substitution itself. nih.govtandfonline.com

Investigations into Molecular Stability and Unfolding Pathways

This compound is classified as an unstable hemoglobin variant. researchgate.netnih.govtandfonline.comresearchgate.net This instability can lead to the formation of inclusions within red blood cells. researchgate.net

In Vitro Protein Instability Assessment (e.g., Isopropanol (B130326) Stability Test)

In vitro tests are used to assess the stability of hemoglobin variants. The isopropanol stability test is one such method used to screen for unstable hemoglobins (B146990). researchgate.netmayocliniclabs.comthaiscience.infonih.govsynnovis.co.uk this compound yields a positive result in the isopropanol stability test, indicating its reduced stability compared to normal hemoglobin A. researchgate.net In this test, hemolysate is added to an isopropanol/buffer solution and incubated at 37°C. researchgate.net Unstable hemoglobins precipitate within a short time frame (e.g., within 5 minutes), while normal hemoglobin remains in solution. researchgate.net

Table 1: Isopropanol Stability Test Results

Hemoglobin TypeIsopropanol Stability Test ResultPrecipitation Time
Normal HemoglobinNegativeNo precipitation up to 30 min researchgate.net
Unstable Hemoglobin (including Hb Geelong)PositivePrecipitate within 5 min researchgate.net

Analysis of Denaturation Mechanisms and Conditions

The instability of this compound is linked to the amino acid substitution at β139. researchgate.netnih.govtandfonline.com The introduction of a negatively charged aspartic acid at this position, which is located in the central cavity important for the binding of anionic cofactors like 2,3-BPG, likely affects the molecular stability. karger.comresearchgate.net While specific detailed studies on the denaturation mechanisms and conditions of this compound are limited in the provided sources, the positive isopropanol test indicates that it is prone to denaturation under the conditions of this test, which involves incubation in an alcoholic solution. researchgate.netthaiscience.info Denaturation of plasma proteins can occur under various conditions, including heat. ukr.de

Biophysical Characterization of this compound's Conformational Dynamics in Solution and Gas Phase

Biophysical characterization techniques are employed to understand the conformational dynamics of proteins like hemoglobin in different environments. Studies on hemoglobin in solution and the gas phase using techniques such as mass spectrometry, including collision-induced dissociation and unfolding, can provide insights into their stability and dynamics. nih.govethz.chubc.ca These studies can help elucidate the structural reasons behind differences in stability in different phases. nih.gov While general methods for biophysical characterization of hemoglobin variants in solution and gas phase are described nih.govethz.chubc.caresearchgate.netplos.orgdeakin.edu.au, specific detailed biophysical characterization studies focusing solely on the conformational dynamics of this compound in solution and gas phase were not prominently found within the provided search results. However, the substitution at β139 is known to influence the central cavity, which is involved in conformational changes upon ligand binding. karger.comjumedicine.comaklectures.combyjus.com

Molecular Functional Properties of Hemoglobin Geelong

Oxygen Binding and Release Characteristics

The primary function of hemoglobin is the binding and release of oxygen, a process influenced by its molecular structure and interactions with various ligands. Alterations in the globin chains, such as the substitution found in Hemoglobin Geelong, can modify these crucial properties.

Determination of Oxygen Affinity Profile (e.g., P50 Values)

Oxygen affinity is commonly quantified by the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. Standard adult hemoglobin (Hb A) typically has a P50 of around 26.9 mmHg under physiological conditions (pH 7.4, 37°C, 40 mmHg PCO2). wikipedia.orgnih.gov In individuals with this compound, a slight increase in the P50 of whole blood has been observed. nih.govnih.govnih.gov However, this increase is not considered an intrinsic property directly resulting from the β139 substitution itself. nih.govnih.govnih.gov Instead, it is thought to be a consequence of increased levels of 2,3-diphosphoglycerate (2,3-DPG) in the red blood cells, likely occurring as a physiological response to the anemia often associated with this unstable hemoglobin variant. nih.govnih.govnih.gov Specific P50 values for isolated this compound, free from the influence of other hemoglobins (B146990) and intracellular factors, were not available in the consulted literature.

Assessment of Cooperative Oxygen Binding Behavior

Cooperative oxygen binding is a hallmark of hemoglobin function, enabling efficient oxygen uptake in the lungs and release in the tissues. This cooperativity is reflected in the sigmoidal shape of the oxygen dissociation curve and is often assessed by the Hill coefficient (nH). A normal Hill coefficient for hemoglobin is typically around 2.8 to 3.0, indicating positive cooperativity where the binding of one oxygen molecule increases the affinity of the remaining binding sites. While the cooperative binding of normal hemoglobin is well-characterized wikipedia.org, specific data detailing the cooperative oxygen binding behavior or the Hill coefficient for this compound (β139 Asn→Asp) were not found in the available research.

Allosteric Regulation by Endogenous Ligands (e.g., 2,3-Diphosphoglycerate)

Hemoglobin's oxygen affinity is allosterically regulated by several endogenous ligands, including protons (Bohr effect), carbon dioxide, chloride ions, and notably, 2,3-diphosphoglycerate (2,3-DPG). 2,3-DPG binds to the central cavity of deoxyhemoglobin, stabilizing the low-affinity "T" state and promoting oxygen release to the tissues. The β139 substitution in this compound is located at the bottom of the heme pocket. nih.gov While the slight increase in whole blood P50 observed in individuals with Hb Geelong is attributed to elevated 2,3-DPG levels secondary to anemia nih.govnih.govnih.gov, the available information does not provide specific details on how the β139 Asn→Asp substitution directly affects the binding or regulatory influence of 2,3-DPG on the this compound molecule itself.

Hemoglobin Subunit Interaction and Assembly Dynamics

Hemoglobin A is a heterotetramer composed of two alpha (α) and two beta (β) globin subunits (α2β2). The proper interaction and assembly of these subunits are essential for the formation of a stable and functional hemoglobin molecule.

Impact on Alpha-Beta Subunit Interfaces

The interaction between the alpha and beta subunits occurs at specific interfaces within the hemoglobin tetramer. These interfaces undergo conformational changes during the transition between the deoxygenated (T) and oxygenated (R) states, which is central to cooperative oxygen binding. This compound is an unstable hemoglobin variant. nih.govnih.govnih.gov The β139(H17) Asn→Asp substitution is located at the bottom of the heme pocket in the beta subunit. nih.gov While the instability of this compound is established nih.govnih.govnih.gov, the precise impact of this specific substitution on the alpha-beta subunit interfaces and the molecular mechanisms by which it affects these interactions were not explicitly detailed in the consulted literature. General information on subunit interfaces and their role in hemoglobin stability and function exists, but specific research on the effect of the β139 mutation on these interfaces in this compound was not found.

Advanced Methodological Approaches for Hemoglobin Geelong Research

High-Resolution Electrophoretic Separations

Detailed Analysis via Cellulose (B213188) Acetate (B1210297) Electrophoresis (Acidic and Alkaline pH)

Cellulose acetate electrophoresis is a widely used screening method for hemoglobinopathies. The migration of hemoglobin variants on the cellulose acetate medium is dependent on the pH of the buffer system.

At an alkaline pH (typically around 8.4-8.6), most hemoglobin variants, which are negatively charged, migrate from the cathode towards the anode. However, research has shown that the electrophoretic properties of Hemoglobin A (HbA) and Hemoglobin Geelong are remarkably similar under these conditions. This co-migration makes it challenging to distinguish this compound from normal adult hemoglobin using alkaline cellulose acetate electrophoresis alone.

Similarly, under acidic pH conditions (around 6.0-6.2), where the net charges of hemoglobin molecules are altered, this compound continues to exhibit electrophoretic mobility that is nearly identical to that of HbA. This consistent co-migration across both acidic and alkaline pH on cellulose acetate underscores the necessity of employing more specialized techniques for its definitive identification.

Electrophoretic ConditionMigration Pattern of this compoundComparison with Hemoglobin A
Cellulose Acetate (Alkaline pH)Similar to HbACo-migration
Cellulose Acetate (Acidic pH)Similar to HbACo-migration

Specific Characterization using Citrate (B86180) Agar (B569324) Electrophoresis

While information on the specific behavior of this compound on citrate agar electrophoresis is not extensively detailed in currently available literature, this method is a valuable tool for differentiating hemoglobin variants that co-migrate on cellulose acetate. Citrate agar electrophoresis, performed at an acidic pH (typically 6.0-6.2), separates hemoglobins (B146990) based on both their charge and their interaction with the agar medium. This technique is particularly effective in separating variants like Hemoglobin S from Hemoglobin D, which have identical mobility on cellulose acetate. Further research is required to definitively document the migration pattern of this compound on citrate agar and its potential for differentiation from other variants.

Chromatographic Purification and Analytical Techniques

Chromatographic methods are indispensable for the isolation and in-depth analysis of hemoglobin variants, providing a higher degree of purity and more detailed structural information than electrophoresis alone.

Column Chromatography for Variant Hemoglobin Isolation

Column chromatography, particularly ion-exchange chromatography, is a fundamental technique for the preparative isolation of hemoglobin variants. In this method, a column is packed with a charged stationary phase (resin). A hemolysate containing a mixture of hemoglobins is then passed through the column. By carefully controlling the pH and ionic strength of the buffer, different hemoglobin variants can be selectively eluted based on their net charge. For this compound, with its altered charge due to the Asn→Asp substitution, ion-exchange chromatography would be a critical step in obtaining a purified sample for further structural and functional studies. The specific elution profile of this compound would depend on the type of ion-exchange resin used (anion or cation exchanger) and the precise buffer conditions.

High-Performance Liquid Chromatography (HPLC) for Globin Chain and Peptide Analysis

High-Performance Liquid Chromatography (HPLC) has become a gold standard for the analysis of hemoglobin variants due to its high resolution, speed, and sensitivity.

Reverse-phase HPLC is particularly powerful for separating the individual globin chains (α, β, γ, δ) of hemoglobin. This technique separates molecules based on their hydrophobicity. The substitution of asparagine with aspartic acid in the β-globin chain of this compound alters its polarity, which would likely result in a different retention time compared to the normal β-globin chain on a reverse-phase HPLC column. This allows for the clear identification of the abnormal globin chain.

Following the isolation of the variant β-globin chain, further analysis can be performed by digesting the chain into smaller peptide fragments using enzymes like trypsin. These peptide fragments can then be separated and analyzed by reverse-phase HPLC . By comparing the peptide map of the this compound β-chain to that of a normal β-chain, the specific peptide containing the amino acid substitution can be identified. This peptide can then be collected for further amino acid sequencing to confirm the exact location and nature of the mutation.

Chromatographic TechniqueApplication for this compoundExpected Outcome
Ion-Exchange ChromatographyIsolation of this compound from other hemoglobins.Purified this compound for further analysis.
Reverse-Phase HPLC (Globin Chains)Separation of the variant β-globin chain from other globin chains.Distinct peak for the this compound β-chain with a different retention time.
Reverse-Phase HPLC (Peptide Mapping)Separation of tryptic peptides from the digested β-globin chain.Identification of the specific peptide containing the Asn→Asp substitution.

Spectroscopic and Mass Spectrometric Applications

Advanced analytical techniques, particularly mass spectrometry, are indispensable for the definitive identification and characterization of hemoglobin variants like this compound. These methods provide precise data on molecular mass and amino acid sequence, which are critical for distinguishing variants from normal hemoglobin.

Mass Spectrometry for Precise Globin Chain and Peptide Mass Determination

Mass spectrometry (MS) serves as a primary tool for identifying hemoglobin variants by accurately measuring the molecular weight of the globin chains. lcms.cz An effective MS-based procedure involves the analysis of intact globin chains from a diluted blood sample to detect any mass anomalies. waters.com For this compound, the mutation involves the substitution of asparagine (Asn) with aspartic acid (Asp) at position 139 of the beta-globin chain. nih.gov This substitution results in a predictable mass shift.

The molecular mass of the asparagine residue is approximately 114.0429 Da, while the aspartic acid residue is 115.0269 Da. This difference leads to a mass increase of +0.984 Da in the mutant beta-globin chain. High-resolution mass spectrometers can detect this slight mass change with high precision, often better than ±0.05 Da, allowing for the initial identification of the variant. lcms.cz Following the detection of a mass shift in the intact chain, the protein is typically subjected to enzymatic digestion to create smaller peptide fragments for further analysis. waters.com

Table 1: Theoretical Mass Determination of Normal and Geelong Globin Chains
Globin ChainMutationTheoretical Mass (Da)Mass Shift from Normal (Da)
Normal β-ChainNone15,867.2N/A
Geelong β-Chainβ139 Asn → Asp15,868.2+0.984

Electrospray Ionization (ESI) and Tandem Mass Spectrometry in Variant Identification

Electrospray ionization (ESI) mass spectrometry is a powerful technique for analyzing large biomolecules like globin chains. lcms.cz In the context of hemoglobin variant analysis, ESI-MS is used to determine the molecular weights of the intact globin chains from a blood sample that has been diluted, denatured, and desalted. lcms.cz

Once a mass anomaly is detected, tandem mass spectrometry (MS/MS) is employed to pinpoint the exact location and nature of the amino acid substitution. waters.com This process involves several steps:

Enzymatic Digestion : The globin chains are digested with an enzyme, typically trypsin, which cleaves the protein into a predictable set of smaller peptides. waters.combu.edu

Peptide Mass Mapping : The resulting peptide mixture is analyzed by MS to create a peptide mass map. The peptide containing the amino acid substitution will exhibit a mass shift corresponding to the mutation (+0.984 Da for this compound). waters.com

Tandem MS Sequencing : The specific peptide identified as carrying the mutation is isolated within the mass spectrometer and subjected to fragmentation. waters.com The fragmentation pattern, which reveals a series of b- and y-ions, allows for the de novo sequencing of the peptide, thus confirming the exact site and identity of the amino acid substitution. nih.gov

This combination of ESI with tandem MS provides a definitive method for identifying and characterizing hemoglobin variants, moving from the detection of a mass difference at the protein level to the precise localization of the mutation at the peptide sequence level. waters.comnih.gov

Biophysical and Molecular Modeling Studies

Beyond identification, understanding the functional and structural consequences of a hemoglobin mutation is crucial. Biophysical studies and computational modeling provide insights into how variants like this compound affect oxygen transport and protein stability.

Oxygen Equilibrium Curve Generation and Interpretation

The oxygen-hemoglobin dissociation curve is a graphical representation of the relationship between the partial pressure of oxygen (PO₂) and the oxygen saturation of hemoglobin (SO₂). wikipedia.orgnih.gov This sigmoidal curve illustrates hemoglobin's affinity for oxygen; a "rightward shift" indicates decreased affinity, while a "leftward shift" signifies increased affinity. wikipedia.orgnih.gov A key parameter derived from this curve is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. wikipedia.org

For this compound, studies on whole blood have shown a slight increase in the P50 value, which would typically suggest a rightward shift and a slightly lower intrinsic oxygen affinity. nih.gov However, further analysis revealed that this observation is not a direct property of the this compound molecule itself. Instead, the decreased oxygen affinity is attributed to an increased level of 2,3-diphosphoglycerate (2,3-DPG) in the red blood cells. nih.gov This increase in 2,3-DPG is a physiological compensatory response to the anemia caused by the instability of the this compound variant. nih.gov Therefore, the altered oxygen transport characteristics in individuals with this variant are a secondary effect rather than an intrinsic feature of the molecular substitution.

Table 2: Oxygen Affinity Parameters
ParameterObservation in Hb Geelong Whole BloodInterpretation
P50 ValueSlightly IncreasedIndicates decreased oxygen affinity (rightward shift). nih.gov
Underlying CauseElevated 2,3-DPG levelsThe P50 shift is a secondary response to anemia, not an intrinsic property of the variant molecule. nih.gov

Computational Approaches for Structural Prediction and Dynamics Simulation

Computational modeling and simulation are powerful tools for investigating the structural and dynamic consequences of amino acid substitutions in proteins when experimental structures are unavailable. medicinescience.org For this compound, these methods can be used to predict how the β139 Asn→Asp mutation impacts the protein's three-dimensional structure and stability.

Comparative Academic Studies and Broader Research Implications

Comparative Structural and Functional Analysis with Hemoglobin A

Hemoglobin Geelong is characterized by a specific amino acid substitution in the beta-globin chain, denoted as β139(H17)Asn→Asp. This alteration, while seemingly minor, has significant implications for the molecule's stability and function, warranting a detailed comparison with the normal adult Hemoglobin A (HbA).

A key aspect of hemoglobin function is its ability to bind and release oxygen efficiently. This is often quantified by the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. Studies on whole blood from an individual with this compound have shown a slight increase in the P50 value, suggesting a lower oxygen affinity. However, further investigation revealed that this shift is not an intrinsic property of the this compound molecule itself. Instead, it is attributed to an increased level of 2,3-diphosphoglycerate (2,3-DPG) in the red blood cells, a common physiological response to anemia. nih.gov When isolated, the oxygen binding properties of this compound are not significantly different from Hemoglobin A.

The most significant functional difference between this compound and Hemoglobin A lies in its stability. This compound is classified as an unstable hemoglobin variant. nih.gov This instability is a direct consequence of the amino acid substitution. While specific quantitative data from heat stability or isopropanol (B130326) precipitation tests for this compound are not widely published, its classification as "unstable" implies that it is more prone to denaturation and precipitation within the red blood cell compared to the highly stable Hemoglobin A. This instability is a key factor in the clinical presentation associated with this variant.

Table 1: Comparative Oxygen Binding and Stability Parameters

Parameter Hemoglobin A This compound
P50 (intrinsic) Normal Not intrinsically altered
Stability Stable Unstable

Electrophoresis is a standard laboratory technique used to separate different types of hemoglobin based on their net electrical charge. The substitution of asparagine (a neutral amino acid) with aspartic acid (an acidic, negatively charged amino acid) at position β139 in this compound would be expected to alter its electrophoretic mobility. However, studies have shown that the electrophoretic properties of Hemoglobin A and this compound are similar on cellulose (B213188) acetate (B1210297) under both acidic and alkaline conditions. nih.gov This suggests that the charge difference resulting from the substitution is not sufficient to cause a significant separation from Hemoglobin A using this standard method. More sensitive techniques, such as isoelectric focusing, might be required to definitively differentiate the two variants based on their charge.

Analogous Research on Other Hemoglobin Variants

The study of this compound contributes to the broader understanding of unstable hemoglobinopathies, a group of genetic disorders caused by mutations that decrease the stability of the hemoglobin molecule.

Other unstable hemoglobin variants with mutations in the beta-chain provide a basis for comparison. For instance, many unstable hemoglobins (B146990) have amino acid substitutions in or near the heme pocket, which directly interfere with the binding of the heme group and destabilize the molecule. While the this compound mutation is not in the heme pocket, its impact on the H-helix likely disrupts the hydrophobic interior of the subunit, a common mechanism of instability in other variants. A detailed structural analysis using techniques like X-ray crystallography would be necessary to fully elucidate the precise structural changes induced by the Asn→Asp substitution and compare them to other unstable variants.

Comparing this to other unstable hemoglobin variants reveals a spectrum of effects. Some unstable variants exhibit altered oxygen affinity as an intrinsic property, either increased or decreased, due to the specific structural changes they induce. These changes can affect the equilibrium between the tense (T) and relaxed (R) states of the hemoglobin molecule, thereby altering its allosteric properties. The fact that this compound's intrinsic oxygen affinity is not significantly altered suggests that the mutation at β139 does not drastically disrupt the allosteric transitions in the same way as some other unstable variants. However, the inherent instability of the molecule is the primary pathological feature.

Genetic Epidemiology and Population Distribution of this compound Identification

This compound is considered a very rare hemoglobin variant. The initial identification of this variant was in a 43-year-old German woman of Polish-Russian descent. nih.gov For a considerable time, this remained the only documented case.

Subsequent reports have identified this compound in other populations, indicating that while rare, it is not confined to a single ethnic group. A case of this compound was later reported in a Japanese male. More recently, a case was identified in Iran through prenatal diagnosis counseling. These findings suggest that the mutation has arisen independently in different populations or has been passed down through generations in families with diverse ancestral backgrounds. Due to its rarity, there are no comprehensive population screening studies to determine the prevalence of this compound in the general population. The existing data is limited to these individual case reports, highlighting the sporadic nature of this particular hemoglobin variant.

Global Occurrences and Geographic Concentrations of Reported Cases

Reported instances of Hemoglobin (Hb) Geelong are exceedingly rare in medical and scientific literature, indicating a very low global prevalence. The limited case studies suggest that this hemoglobin variant does not have a specific geographic concentration and has appeared in disparate global populations. The initial identification of Hb Geelong was in a German woman who was of Polish-Russian descent. nih.govtandfonline.com More recently, a case was documented in the Hormozgan Province of Iran, marking the first report of this variant in that country. bloodjournal.irbloodjournal.ir

The sporadic and geographically dispersed nature of these findings suggests that Hb Geelong likely arises from a rare, spontaneous mutation rather than being an inherited variant endemic to a particular ethnic group or region. The available data is insufficient to establish any pattern of geographic concentration.

Interactive Data Table: Reported Cases of this compound

Case ReportLocationPatient's Ethnic BackgroundKey Finding
Initial Discovery nih.govtandfonline.comGermanyPolish-RussianFirst identification of Hb Geelong.
2020 Case Report bloodjournal.irbloodjournal.irBandar Abbas, IranIranianFirst report of Hb Geelong in Iran.

Co-occurrence with Other Genetic Conditions Affecting Hemoglobin Structure or Synthesis

A significant aspect of this compound in the available research is its co-occurrence with other genetic conditions affecting hemoglobin, specifically beta-thalassemia. nih.gov Hemoglobinopathies can be inherited in combination, where an individual has two different abnormal hemoglobin genes, a condition known as compound heterozygosity. wikipedia.orgharvard.edu

In the first documented case, Hb Geelong was found in an individual who also presented with a beta-thalassemia phenotype. nih.govtandfonline.com Research findings indicated that the presence of the unstable Hb Geelong variant appeared to worsen the severity of the beta (+)-thalassemia. nih.gov The impaired synthesis of the variant globin chain was suggested as a contributing factor to the low levels of Hb Geelong found in the patient's peripheral blood. nih.govtandfonline.com

Similarly, the case reported in Iran presented a phenotype comparable to minor β+ thalassemia. bloodjournal.irbloodjournal.ir The co-inheritance of different hemoglobin disorders, such as a structural variant like Hb Geelong and a synthesis defect like thalassemia, can lead to complex clinical pictures. ucsf.edunih.gov The interaction between different globin gene mutations is a critical area of study in hematology, as it can significantly modify the clinical severity of the resulting anemia. nih.govresearchgate.net While the co-occurrence of alpha- and beta-thalassemia is not uncommon, the interaction of a rare variant like Hb Geelong with thalassemia provides valuable insight into the complex genetic interactions that can influence hemoglobin disorders. nih.govnih.gov

Q & A

Biophysical Assays :

  • Circular Dichroism (CD) : Monitor α-helix integrity in Geelong vs. wild-type hemoglobin under hydrogen peroxide exposure.
  • Thermal Denaturation : Measure melting temperatures (Tm) via differential scanning calorimetry to quantify stability.

Molecular Dynamics (MD) Simulations : Model the β-globin subunit to predict conformational changes caused by the 256Glu→Gly substitution.

Functional Correlates : Link structural instability to functional deficits (e.g., heme loss, methemoglobin formation) using enzyme-linked assays .

Q. What strategies optimize the integration of this compound data into global hemoglobinopathy databases?

  • Methodological Answer :

Data Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation, including demographic, clinical, and genetic data .

Collaborative Platforms : Utilize open-access repositories like ClinVar or HbVar to share variant classifications and phenotypic correlations.

Ethical Compliance : Ensure informed consent protocols align with regional regulations, particularly for Indigenous populations (e.g., Geelong’s Wadawurrung Traditional Owners) .

Guidance for Addressing Contradictions and Gaps

Q. How should researchers address conflicting reports on this compound’s association with hemolytic anemia?

  • Methodological Answer :

Systematic Review : Conduct a PRISMA-guided review to synthesize global case studies and identify publication biases or sampling limitations .

Mechanistic Studies : Perform erythrocyte osmotic fragility tests and flow cytometry to assess Geelong’s propensity for hemolysis under physiological stress.

Population-Specific Analysis : Investigate modifier genes (e.g., G6PD deficiency) in cohorts with anemia to determine epistatic interactions .

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